Synthetic Utility: Orthogonal Functionalization via SNAr and Subsequent Reactions
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol possesses two distinct reactive sites that allow for sequential and orthogonal functionalization. This is a key advantage over compounds with only a single reactive handle or two identical handles. The 4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), while the 6-hydroxyl group can be independently modified (e.g., alkylated, protected) . In contrast, analogs like 4-chloro-5H-pyrrolo[3,2-d]pyrimidine offer only the chloro group, while 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol offers only the hydroxyl/amino group for modification, limiting the synthetic diversity that can be achieved in a single step or sequence [1].
| Evidence Dimension | Number of Orthogonal Reactive Sites for Sequential Functionalization |
|---|---|
| Target Compound Data | 2 (4-chloro and 6-hydroxyl) |
| Comparator Or Baseline | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: 1 (4-chloro); 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol: 1 (6-hydroxyl) |
| Quantified Difference | The target compound offers 1 additional orthogonal reactive site compared to its closest mono-functional analogs. |
| Conditions | Structural analysis and general reactivity principles for pyrimidine-based heterocycles. |
Why This Matters
This dual functionality enables more efficient and diverse library synthesis, reducing the number of synthetic steps required to reach complex, substituted kinase inhibitor candidates.
- [1] Comparison based on structural analysis of CAS 84905-80-6 and CAS 501920-22-5. View Source
